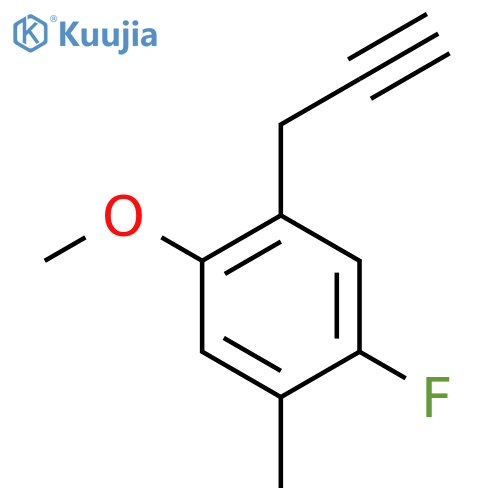Cas no 2228860-84-0 (1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene)

2228860-84-0 structure
商品名:1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene
- EN300-1760937
- 2228860-84-0
-
- インチ: 1S/C11H11FO/c1-4-5-9-7-10(12)8(2)6-11(9)13-3/h1,6-7H,5H2,2-3H3
- InChIKey: XVDVNGNQVOFSBP-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(CC#C)=C(C=C1C)OC
計算された属性
- せいみつぶんしりょう: 178.079393132g/mol
- どういたいしつりょう: 178.079393132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760937-1.0g |
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene |
2228860-84-0 | 1g |
$1557.0 | 2023-05-23 | ||
| Enamine | EN300-1760937-10.0g |
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene |
2228860-84-0 | 10g |
$6697.0 | 2023-05-23 | ||
| Enamine | EN300-1760937-0.1g |
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene |
2228860-84-0 | 0.1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1760937-0.5g |
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene |
2228860-84-0 | 0.5g |
$1495.0 | 2023-09-20 | ||
| Enamine | EN300-1760937-5g |
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene |
2228860-84-0 | 5g |
$4517.0 | 2023-09-20 | ||
| Enamine | EN300-1760937-5.0g |
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene |
2228860-84-0 | 5g |
$4517.0 | 2023-05-23 | ||
| Enamine | EN300-1760937-0.05g |
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene |
2228860-84-0 | 0.05g |
$1308.0 | 2023-09-20 | ||
| Enamine | EN300-1760937-2.5g |
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene |
2228860-84-0 | 2.5g |
$3051.0 | 2023-09-20 | ||
| Enamine | EN300-1760937-0.25g |
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene |
2228860-84-0 | 0.25g |
$1432.0 | 2023-09-20 | ||
| Enamine | EN300-1760937-10g |
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene |
2228860-84-0 | 10g |
$6697.0 | 2023-09-20 |
1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
2228860-84-0 (1-fluoro-4-methoxy-2-methyl-5-(prop-2-yn-1-yl)benzene) 関連製品
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
